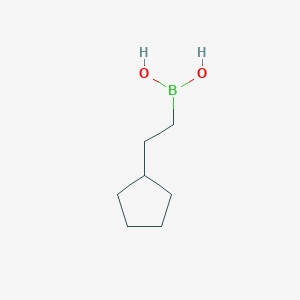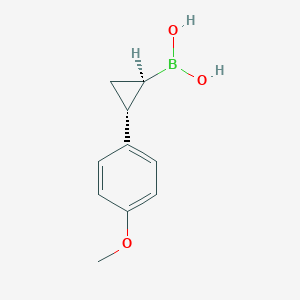
((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a cyclopropyl ring substituted with a methoxyphenyl group and a boronic acid functional group, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the boronic acid group. One common method is the reaction of (4-methoxyphenyl)cyclopropane with a boron-containing reagent under specific conditions to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can modify the cyclopropyl ring or the methoxyphenyl group.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. It may serve as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound derivatives may exhibit therapeutic properties. Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the development of materials with specific characteristics, such as enhanced strength or conductivity.
Mecanismo De Acción
The mechanism of action of ((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical processes. The cyclopropyl and methoxyphenyl groups contribute to the compound’s overall reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)methanol
- ((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)amine
- ((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)carboxylic acid
Uniqueness
((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific interactions with biological molecules and enables a wide range of chemical transformations that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C10H13BO3 |
|---|---|
Peso molecular |
192.02 g/mol |
Nombre IUPAC |
[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-14-8-4-2-7(3-5-8)9-6-10(9)11(12)13/h2-5,9-10,12-13H,6H2,1H3/t9-,10+/m0/s1 |
Clave InChI |
NBJKEFBYHBRBMR-VHSXEESVSA-N |
SMILES isomérico |
B([C@@H]1C[C@H]1C2=CC=C(C=C2)OC)(O)O |
SMILES canónico |
B(C1CC1C2=CC=C(C=C2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


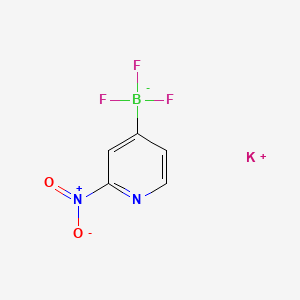

![2-{[(Benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13469802.png)
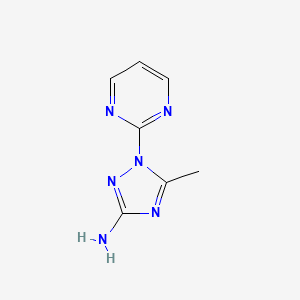

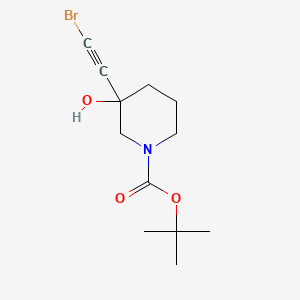
![3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B13469828.png)
![Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13469841.png)
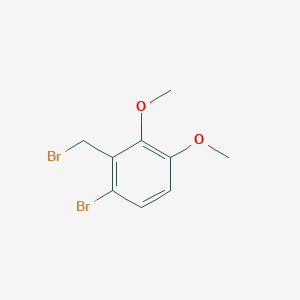
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate](/img/structure/B13469852.png)
![1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13469859.png)
![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)
![tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate](/img/structure/B13469866.png)
